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Executive Summary

Carboxyatractylate (CAT) is the "gold standard" inhibitor for the mitochondrial Adenine
Nucleotide Translocator (ANT). Unlike its competitive analog Atractyloside (ATR), CAT exhibits
non-competitive, high-affinity binding (

< 10 nM), effectively "locking" the transporter in the cytosolic-facing (c-state) conformation.

This guide compares CAT against Bongkrekic Acid (BKA) and Atractyloside (ATR), detailing
their distinct mechanistic impacts on mitochondrial respiration and permeability transition pore
(MPTP) kinetics across cardiomyocytes, hepatocytes, and glycolytic tumor cells.

Key Differentiator: While BKA locks ANT in the matrix-facing (m-state) and inhibits MPTP
opening, CAT locks the c-state and sensitizes mitochondria to MPTP opening, making it a
critical tool for apoptosis and bioenergetics research.

Mechanism of Action: The "Locked Door" Paradigm

The Adenine Nucleotide Translocator (ANT) operates via a "ping-pong" mechanism, alternating
between a cytoplasmic-open state (c-state) and a matrix-open state (m-state) to exchange ADP
and ATP.

o Carboxyatractylate (CAT): Binds to the extracellular loops of ANT, locking it in the c-state.
This blockade is practically irreversible due to high affinity, preventing ADP entry.
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» Bongkrekic Acid (BKA): Permeates the membrane (at low pH) and binds from the matrix
side, locking ANT in the m-state.

e MPTP Connection: The c-state conformation of ANT is structurally linked to the sensitization
of the Mitochondrial Permeability Transition Pore (MPTP). Therefore, CAT is pro-apoptotic
(pro-pore), while BKA is anti-apoptotic (anti-pore).

Visualization: ANT Conformational Locking
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Figure 1: Mechanism of ANT inhibition. CAT locks the c-state (pro-MPTP), while BKA locks the
m-state (anti-MPTP).
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Carboxyatractylate

Bongkrekic Acid

Feature Atractyloside (ATR)
(CAT) (BKA)

Primary Target ANT (c-state) ANT (c-state) ANT (m-state)

o Non-competitive Competitive Non-competitive

Binding Type ] o ) o
(Tight-binding) (Displaceable by ADP)  (Matrix side)

Affinity ( _ ~0.5 - 10 uM _
<10 nM (Very High) ~10 - 20 nM (High)

) (Moderate)

MPTP Effect Sensitizes (Pro-Pore) Sensitizes (Pro-Pore) Inhibits (Anti-Pore)

Cell Permeability

Poor (Requires
permeabilization or

long incubation)

Poor (Requires

carriers/transporters)

Moderate (pH
dependent entry)

Primary Use

Titration of active ANT
sites; MPTP induction

Reversible inhibition;

Toxicology models

MPTP inhibition; m-

state structural studies

Scientist's Note: Do not substitute ATR for CAT in quantitative titrations. ATR's competitive
nature means high ADP concentrations (present in State 3 respiration) can displace it, leading
to underestimation of ANT inhibition. CAT is the only choice for stoichiometric titration of
functional ANT units.

Cell-Type Specific Effects

The impact of CAT varies significantly by tissue due to the expression of different ANT isoforms
(ANTL1, ANT2, ANT3, ANT4) and the metabolic state of the cell.

A. Cardiomyocytes (Heart)

 |soform Profile: Predominantly ANT1 (high abundance).

o CAT Effect: Rapid bioenergetic collapse. Heart mitochondria have a high respiratory control
ratio (RCR). Treatment with CAT during State 3 respiration causes an immediate reversion to
State 4 (proton leak only).

e Relevance: Used to model ischemic injury where ANT1 mediates basal proton leak.
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B. Hepatocytes (Liver)

 |soform Profile: Predominantly ANT2 (in rodents) or ANT2/3. Lower total ANT protein per mg

mitochondria compared to heart.
o CAT Effect:

o Fatty Acid Uncoupling: CAT inhibits the uncoupling effect of fatty acids in liver
mitochondria, suggesting ANT mediates this "anion cycling" proton leak.

o Toxicity: While CAT is poorly permeable to many cells, hepatocytes can uptake glycosides
via OATP transporters, leading to fulminant hepatic failure in in vivo toxicity models.

C. Tumor Cells (Glycolytic Shift)

 |Isoform Profile: Upregulation of ANT2; downregulation of ANT1.

e Mechanism: In glycolytic cancers (Warburg effect), ANT2 functions in reverse, importing ATP
(generated by glycolysis) into the mitochondria to maintain the mitochondrial membrane

potential (

).

o CAT Effect:
o Apoptosis Induction: By blocking ANT2, CAT prevents ATP import. This collapses

, leading to MPTP opening, cytochrome c release, and apoptosis.

o Therapeutic Target: This unique dependency makes ANT2 inhibition a strategy for
selectively killing cancer cells while sparing oxidative tissues (which export ATP).

Experimental Protocols
Protocol A: Mitochondrial Respiration & ANT Titration

Purpose: Determine the concentration of functional ANT units or inhibit State 3 respiration.
System: Seahorse XF or Clark-type Oxygen Electrode (Oxygraph).
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o Preparation: Isolate mitochondria or use permeabilized cells (digitonin/saponin). Note: Intact
cells respond poorly to acute CAT addition.

o Buffer: MiRO5 or standard respiration buffer (125 mM sucrose, 65 mM KCI, 10 mM HEPES,
pH 7.2).

e Substrate Addition: Add Glutamate/Malate (Complex I) or Succinate/Rotenone (Complex II).
o State 3 Induction: Add ADP (saturating, e.g., 1-2 mM). Observe rapid

consumption.

o CAT Titration:
o Prepare CAT stock (e.g., 10 uM).
o Titrate in small increments (e.g., 10-50 pmol CAT per mg mitochondrial protein).

o Endpoint: Plot Respiration Rate vs. [CAT]. The x-intercept represents the concentration of
active ANT.

Protocol B: MPTP Swelling Assay

Purpose: Assess MPTP sensitization. Detection: Absorbance decrease at 540 nm
(mitochondrial swelling).

e Setup: Resuspend isolated mitochondria (0.5 mg/mL) in swelling buffer (250 mM sucrose, 10
mM Tris-MOPS, pH 7.4). Omit EGTA (calcium is required for pore opening).

e Sensitization: Add CAT (1-5 pM). Incubate for 2 minutes.
o Control: Add BKA (5 pM) to a separate sample (should inhibit swelling).

e Induction: Add Calcium pulse (e.g., 50-200 uM

)-

o Measurement: Monitor
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kinetic decrease. CAT-treated mitochondria will swell (absorbance drop) at significantly lower

loads than untreated controls.

Visualization: Experimental Workflow
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Figure 2: Workflow for determining functional ANT concentration using CAT titration.
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e Cancer & ANT2:Role of ANT2 in mitochondrial function and cancer cell survival: a target for
therapeutic intervention. (Griffith Research).

» |soform Specificity:Carboxyatractyloside effects on brown-fat mitochondria imply that the
adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and
fatty-acid-induced uncoupling respectively.[3] (Biochem J).

+ Toxicity & Permeability:Direct and indirect targets of carboxyatractyloside, including
overlooked toxicity toward nucleoside diphosphate kinase. (PubMed Central).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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